N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 6.75–6.85 ppm (m, 3H) : Aromatic protons from benzodioxole (H-4, H-6, H-7).
- δ 5.95 ppm (s, 2H) : Methylenedioxy group (-O-CH₂-O-).
- δ 3.70–3.85 ppm (t, 2H, J = 5.2 Hz) : O-CH₂CH₂-N (ethyleneoxy protons adjacent to oxygen).
- δ 3.45–3.60 ppm (m, 2H) : NH-CH₂CH₂-O (ethyleneoxy protons adjacent to nitrogen).
- δ 2.05 ppm (s, 3H) : Acetamide methyl group (CH₃CO).
- δ 8.20 ppm (br s, 1H) : Amide proton (NH), broad due to hydrogen bonding .
¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, m/z) :
- Molecular ion : 223 [M]⁺ (low abundance due to labile NH group).
- Base peak at m/z 164 : Loss of acetamide fragment (CH₃CONH-, 59 Da).
- m/z 149 : Benzodioxole-ethyloxy ion ([C₉H₉O₃]⁺).
- m/z 121 : Benzodioxole ring ([C₇H₅O₂]⁺).
- m/z 77 : Benzene fragment ([C₆H₅]⁺) .
Table 2: Major Fragmentation Pathways
| m/z | Fragment Structure | Pathway |
|---|---|---|
| 223 | [M]⁺ | Molecular ion |
| 164 | [C₉H₉O₃]⁺ | Loss of CH₃CONH- (59 Da) |
| 149 | [C₇H₅O₃]⁺ | Cleavage of ethoxy chain |
| 121 | [C₇H₅O₂]⁺ | Benzodioxole ring |
Infrared and Raman Vibrational Profiling
Infrared (IR, cm⁻¹) :
- 3270 : N-H stretch (amide).
- 1655 : C=O stretch (amide I band).
- 1600, 1480 : Aromatic C=C stretching.
- 1240, 1030 : Asymmetric and symmetric C-O-C stretches (benzodioxole).
- 930 : Methylenedioxy ring deformation .
Raman (cm⁻¹) :
- 3060 : Aromatic C-H stretching.
- 1605 : Benzodioxole ring breathing.
- 1295 : C-N stretch (amide III).
- 620 : Out-of-plane bending of methylenedioxy group .
Table 3: Key Vibrational Assignments
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3270 | - | Amide NH |
| C=O stretch | 1655 | - | Amide carbonyl |
| Aromatic C=C | 1600 | 1605 | Benzodioxole ring |
| C-O-C asymmetric | 1240 | - | Ether linkage |
| Ring deformation | - | 620 | Methylenedioxy bending |
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-4-5-14-9-2-3-10-11(6-9)16-7-15-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEBRRJHSYOHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Benzodioxole Moiety
The benzodioxole ring is typically synthesized by cyclization of catechol derivatives with formaldehyde or similar reagents. This step forms the methylenedioxy bridge characteristic of the benzodioxole structure.
- Reaction: Catechol + Formaldehyde → 1,3-Benzodioxole
- Conditions: Acidic medium, controlled temperature to promote cyclization without side reactions.
Formation of the Acetamide Group
The ethylated benzodioxole intermediate is then converted to the acetamide by reaction with acetic anhydride or acetyl chloride under amide-forming conditions.
- Reaction: Nucleophilic substitution or amidation of the ethylamine intermediate with acetylating agents.
- Conditions: Mild heating, presence of base or catalyst to promote amide bond formation without hydrolysis.
Detailed Synthetic Route Example
| Step | Reactants | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Catechol + Formaldehyde | Cyclization | Acidic medium, reflux | Formation of 1,3-benzodioxole ring |
| 2 | 1,3-Benzodioxol-5-ol + 2-bromoethylamine | Nucleophilic substitution | Base (K2CO3), DMF, 60-80°C | Formation of 2-(1,3-benzodioxol-5-yloxy)ethylamine |
| 3 | 2-(1,3-benzodioxol-5-yloxy)ethylamine + Acetic anhydride | Amidation | Room temp to mild heating | N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for nucleophilic substitution steps to enhance reactivity and yield.
- Temperature: Moderate heating (50–80°C) is used to drive substitution and amidation reactions while minimizing side reactions.
- Catalysts/Bases: Potassium carbonate or triethylamine are commonly employed to neutralize acids formed and promote nucleophilicity.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure acetamide product.
Research Findings and Analytical Data
- Spectroscopic Characterization:
- NMR (1H and 13C): Confirms the presence of benzodioxole protons, ethyl linker, and acetamide methyl group.
- IR Spectroscopy: Characteristic amide C=O stretch (~1650 cm⁻¹) and benzodioxole C–O–C stretches.
- Mass Spectrometry: Molecular ion peak consistent with C11H13NO3 (m/z 207).
- Yields: Reported yields for the final acetamide product typically range from 60% to 85%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Type | Typical Conditions | Notes |
|---|---|---|---|---|
| Benzodioxole formation | Catechol, Formaldehyde | Cyclization | Acidic medium, reflux | Forms methylenedioxy ring |
| Ethyl linker attachment | 1,3-Benzodioxol-5-ol, 2-bromoethylamine | Nucleophilic substitution | Base (K2CO3), DMF, 60-80°C | Ether bond formation |
| Acetamide formation | 2-(1,3-benzodioxol-5-yloxy)ethylamine, Acetic anhydride | Amidation | Room temp to mild heating | Amide bond formation |
Additional Notes
- The synthetic route is adaptable for scale-up with optimization of solvent volumes and reaction times.
- Side reactions such as oxidation of the benzodioxole ring or hydrolysis of intermediates can be minimized by inert atmosphere and controlled moisture levels.
- The compound’s purity and identity are confirmed by combined spectroscopic and chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide has shown promising cytotoxic effects against specific cancer cell lines. Notably, it demonstrated significant activity against A549 human lung adenocarcinoma and C6 rat glioma cell lines while exhibiting minimal toxicity toward NIH/3T3 mouse embryonic fibroblast cells. This selective toxicity suggests a potential mechanism involving the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in tumor progression and metastasis.
Mechanism of Action
Molecular docking studies have indicated that this compound interacts strongly with key amino acid residues in the active site of MMP-9. This interaction supports its potential as an MMP-9 inhibitor, which could hinder tumor growth and metastasis.
Biological Research
Enzyme Inhibition Studies
The compound is also being investigated for its potential as an enzyme inhibitor. Studies have indicated that it may inhibit lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis. This inhibition could provide insights into the safety profiles of various drugs and their potential side effects .
Receptor Binding
Research into the receptor binding characteristics of this compound has revealed its potential interactions with various biological targets. The benzodioxole moiety is believed to enhance binding affinity through π-π interactions or hydrogen bonding, which can modulate the activity of target proteins .
Material Science
Synthesis and Applications
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its applications extend to the development of new materials and intermediates in pharmaceutical and agrochemical production. The compound's unique structural features make it an attractive candidate for further exploration in synthetic chemistry.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Cytotoxic effects on A549 and C6 cell lines; MMP-9 inhibition |
| Biological Research | Enzyme inhibition | Potential inhibitor of lysosomal phospholipase A2; implications for drug safety |
| Material Science | Synthesis intermediate | Useful building block for complex organic molecules; applications in pharmaceuticals |
Case Studies
- Cytotoxicity Study : A study demonstrated that this compound exhibited cytotoxicity comparable to established anticancer agents against lung adenocarcinoma cells. Further investigations are warranted to explore its efficacy in vivo.
- Enzyme Inhibition Analysis : Inhibition assays revealed that this compound significantly reduced the activity of lysosomal phospholipase A2, correlating with known drug-induced phospholipidosis cases. This finding emphasizes the importance of studying enzyme interactions for drug safety assessments .
- Synthetic Applications : Researchers have utilized this compound as a reagent in organic synthesis, leading to the development of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The chlorophenyl group in the target compound enhances lipophilicity and receptor-binding affinity compared to methoxy-substituted analogs (e.g., ), which prioritize metabolic stability. Heterocyclic Additions: Pyridazinone () and tetrahydropyrimidinone () rings introduce hydrogen-bonding sites, improving target specificity but reducing membrane permeability.
- Biological Activity Correlations :
- Thioimidazole derivatives () exhibit stronger antimicrobial activity due to sulfur’s electron-withdrawing effects, whereas the target compound’s chlorophenyl group favors anti-inflammatory applications.
- Dual benzodioxole derivatives () show superior neuroactivity, likely due to increased structural bulk and π-π stacking.
Biological Activity
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a benzodioxole moiety. This structural component is often associated with various biological activities due to its ability to interact with biological targets.
- Chemical Formula : C₁₄H₁₅NO₃
- Molecular Weight : Approximately 245.28 g/mol
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The benzodioxole moiety can engage with enzymes or receptors, modulating their activity. The acetamide group may enhance binding affinity and specificity, facilitating its therapeutic effects in various biological contexts.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
Anticancer Properties
This compound has also been explored for its anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency in inhibiting cell growth.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted by researchers investigated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
- Anticancer Mechanism Exploration : In another study focusing on its anticancer properties, this compound was shown to induce apoptosis in MCF-7 cells via the mitochondrial pathway. The activation of caspase-3 and caspase-9 was observed, suggesting a mechanism involving mitochondrial dysfunction leading to programmed cell death.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a benzodioxole derivative (e.g., 1,3-benzodioxol-5-ol) with an ethylenediamine intermediate, followed by acetylation. Key steps include:
- Step 1 : Alkylation of 1,3-benzodioxol-5-ol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
- Step 2 : Acetylation of the amine intermediate using acetic anhydride or acetyl chloride in dichloromethane .
- Characterization : Confirm structure and purity via ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.5–6.8 ppm, acetamide carbonyl at ~170 ppm) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to C₁₁H₁₃NO₄) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2% threshold).
- Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and quantify using UV-Vis spectroscopy (λmax ~275 nm for benzodioxole) .
Advanced Research Questions
Q. What strategies can address contradictory data in the compound’s reactivity during derivatization?
- Methodological Answer : Conflicting reactivity (e.g., electrophilic substitution vs. side-chain oxidation) may arise from solvent polarity or catalyst choice. Mitigation strategies:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during benzodioxole ring functionalization .
- Catalyst Screening : Test Pd/C or CuI for selective cross-coupling reactions without degrading the acetamide group .
- In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) and ether (C-O-C) bond integrity during reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the ethoxy linker with propoxy or introduce electron-withdrawing groups (e.g., -Cl) on the benzodioxole ring to alter lipophilicity and target binding .
- Bioassay Design : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., MTT on cancer cell lines). Correlate IC₅₀ values with logP (HPLC-derived) and steric parameters (molecular docking) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A) or cytochrome P450 enzymes. Prioritize poses with hydrogen bonds between the acetamide carbonyl and Arg/Lys residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzodioxole ring in hydrophobic pockets .
Data Analysis & Experimental Design
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systemic biases (e.g., assay type: in vitro vs. ex vivo).
- Dose-Response Validation : Re-test activity in standardized assays (e.g., 72-hr IC₅₀ in HeLa cells) with controlled purity (>98% by HPLC) .
Q. What in vitro and in vivo models are most relevant for evaluating neuroprotective potential?
- Methodological Answer :
- In Vitro : Primary neuron cultures exposed to oxidative stress (H₂O₂), measuring viability via calcein-AM/propidium iodide staining .
- In Vivo : Rodent models of Parkinson’s disease (6-OHDA lesion), assessing motor coordination (rotarod test) and dopamine levels (HPLC-ECD) .
Comparative Analysis Table
| Aspect | Method/Parameter | Key Findings | Reference |
|---|---|---|---|
| Synthetic Yield | Alkylation in DMF vs. THF | DMF improves yield (78% vs. 52%) due to better solubility of intermediates | |
| Bioactivity (IC₅₀) | COX-2 inhibition assay | IC₅₀ = 12.3 µM; benzodioxole ring critical for binding | |
| Metabolic Stability | Liver microsome half-life (human vs. rat) | t₁/₂ = 45 min (human), 28 min (rat); suggests species-specific CYP3A4 activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
